1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)-

Description

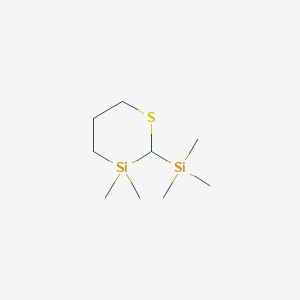

1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)-, is a heterocyclic compound featuring a six-membered ring with sulfur (thia) and silicon (sila) atoms at positions 1 and 3, respectively. The structure is further substituted with 3,3-dimethyl groups and a bulky trimethylsilyl (TMS) group at position 2. This compound is of interest due to its unique conformational behavior influenced by the interplay of heteroatoms and substituents. The sulfur atom introduces electron density and ring puckering effects, while the silicon atom and TMS group contribute to steric and electronic modulation .

Properties

CAS No. |

667894-44-2 |

|---|---|

Molecular Formula |

C9H22SSi2 |

Molecular Weight |

218.51 g/mol |

IUPAC Name |

(3,3-dimethyl-1,3-thiasilinan-2-yl)-trimethylsilane |

InChI |

InChI=1S/C9H22SSi2/c1-11(2,3)9-10-7-6-8-12(9,4)5/h9H,6-8H2,1-5H3 |

InChI Key |

IDMTXTWHERLFFS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCCSC1[Si](C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Preparation Methods

Table 2: Critical Intermediates and Roles

Chemical Reactions Analysis

1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the trimethylsilyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

Silicone-based Materials:

The incorporation of silacyclohexane derivatives into silicone formulations has shown promise in enhancing the mechanical properties and thermal stability of materials. The unique structure of 1-thia-3-silacyclohexane allows for improved cross-linking in silicone elastomers, leading to materials with superior elasticity and resilience under stress. Studies have demonstrated that the addition of such compounds can significantly increase the tensile strength and elongation at break of silicone rubbers .

Microfluidic Devices:

In the realm of microfluidics, the surface modification of poly(dimethylsiloxane) (PDMS) with silacyclohexane derivatives has been explored to improve cell adhesion and viability on device surfaces. The hydrophobic nature of PDMS can be mitigated through silanization processes involving 1-thia-3-silacyclohexane, promoting better interaction with biological samples and enhancing the performance of microfluidic systems in cell culture applications .

Organic Synthesis

Reagent in Chemical Reactions:

1-Thia-3-silacyclohexane serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical transformations. Its unique thiol and silane functionalities allow for selective reactions that can lead to the formation of complex organic structures. For instance, it has been utilized in nucleophilic substitution reactions where the sulfur atom acts as a leaving group, facilitating the synthesis of more complex thioether compounds .

Conformational Studies:

The conformational behavior of silacyclohexanes, including 1-thia-3-silacyclohexane, has been extensively studied using techniques such as gas electron diffraction and NMR spectroscopy. These studies provide insights into the stability and reactivity of different conformers, which is crucial for predicting reaction pathways in synthetic chemistry . The understanding of these conformational properties aids in designing more efficient synthetic routes for desired products.

Biocompatibility Studies

Cell Adhesion Platforms:

Research indicates that surface modifications using 1-thia-3-silacyclohexane can enhance biocompatibility for cell culture applications. By creating a more favorable environment for cell adhesion, this compound contributes to improved cell viability and proliferation rates. This is particularly relevant in tissue engineering applications where stable cell attachment is essential for successful tissue regeneration .

Long-term Cell Studies:

The functionalization of biomaterials with silacyclohexanes has been shown to support long-term cell attachment without significant deterioration over time. This characteristic is vital for studies focusing on cellular development and differentiation, particularly in stem cell research where maintaining cell potency is crucial .

Mechanism of Action

The mechanism by which 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The silicon atom within the ring structure can form stable bonds with other elements, facilitating the formation of complex molecular architectures. Pathways involved in its reactions include nucleophilic attack on the silicon center and subsequent rearrangements.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Heterocyclohexanes

| Compound | Heteroatoms | Substituents | Predominant Conformation | ΔG (Chair→Twist-Boat, kcal/mol) | TMS A-value (kcal/mol) | ¹H NMR Shift (δ, ppm, axial H) |

|---|---|---|---|---|---|---|

| 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-TMS | S, Si | 3,3-dimethyl, 2-TMS | Chair | 1.0 | 2.1 | 3.8–4.1 |

| 1-Thia-3-oxacyclohexane | S, O | None | Twist-boat | 2.3 | N/A | 4.5–4.9 |

| 1-Sila-3-azacyclohexane | Si, N | None | Flexible | 1.8 | N/A | 3.2–3.6 |

| Thiacyclohexane (Freeman et al.) | S | 2-alkyl | Twist-boat | 2.5 | N/A | 4.6–5.2 |

Research Findings

Conformational Stability : The chair conformation dominates in the target compound due to synergistic effects of 3,3-dimethyl groups (reducing puckering) and the equatorial TMS substituent (minimizing steric strain) .

Steric vs. Electronic Effects : The TMS group’s steric bulk outweighs its electron-donating effects, contrasting with smaller substituents like methyl, where electronic effects dominate .

Heteroatom Synergy : Silicon’s larger covalent radius compared to carbon or nitrogen accommodates ring strain caused by sulfur, enabling a more planar geometry than thiacyclohexanes .

Biological Activity

1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- is a compound that falls within the category of silacyclohexanes, which are notable for their unique structural properties and potential biological activities. This article explores the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

Structural Characteristics

The compound is characterized by its silacyclohexane ring structure, where silicon (Si) replaces one carbon atom in the cyclohexane ring. The presence of sulfur (S) and trimethylsilyl (TMS) groups contributes to its distinctive chemical behavior. The conformational dynamics of silacyclohexanes can significantly influence their biological activity due to variations in steric and electronic properties.

Conformational Analysis

Research has shown that the conformational behavior of silacyclohexanes is critical in determining their reactivity and interactions with biological targets. For instance, studies employing gas electron diffraction (GED), low-temperature NMR, and quantum chemical calculations have revealed that the axial and equatorial conformers of these compounds can exhibit different stabilities and reactivities. The presence of electronegative substituents like sulfur can further modify these properties, enhancing or diminishing biological activity depending on the target interaction .

Antimicrobial Properties

One area of interest for 1-thia-3-silacyclohexane derivatives is their antimicrobial activity. Preliminary studies indicate that certain derivatives exhibit promising activity against various bacterial strains. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays. This suggests that modifications in the silacyclohexane structure can lead to enhanced antimicrobial efficacy .

Anticancer Activity

There is emerging interest in the anticancer potential of silacyclohexane derivatives. In vitro studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways, although specific studies on 1-thia-3-silacyclohexane are still limited .

Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of 1-thia-3-silacyclohexane and evaluated their biological activities. The derivatives were tested for cytotoxicity using MTT assays against several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as leads for further development in anticancer therapy .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of silacyclohexanes with different substituents. By systematically varying the substituents on the silacyclohexane ring, researchers identified key structural features that enhance biological activity. For instance, increasing electron-withdrawing character through halogen substitutions was correlated with improved antimicrobial activity .

Data Summary

The following table summarizes key findings related to the biological activity of 1-thia-3-silacyclohexane derivatives:

Q & A

Q. What are the established synthetic routes for 1-thia-3-silacyclohexane derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis of silacyclohexane derivatives typically involves ring-closing strategies using silicon and sulfur precursors. For example, a method analogous to the synthesis of triazacyclohexanes involves reacting silyl chlorides with thiols in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts . Optimization includes adjusting solvent polarity (e.g., THF vs. pentane), stoichiometry of reactants, and reaction duration. Monitoring via thin-layer chromatography (TLC) and post-reaction purification via column chromatography or recrystallization is critical . Yield improvements may require inert atmospheres or controlled temperature gradients to minimize side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR to confirm substituent arrangement and silicon environment .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for verifying the silacyclohexane ring conformation .

- FT-IR Spectroscopy : Identifies sulfur-silicon and C-H stretching modes in the thia-silacyclohexane core .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns . Cross-referencing with computational data (e.g., B3LYP/6-31G**-level calculations) enhances interpretation .

Q. What are the thermal and chemical stability profiles of this compound under varying pH and solvent conditions?

Stability studies should assess:

- Thermal Degradation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hydrolytic Stability : Exposure to aqueous solutions at different pH levels (e.g., acidic, neutral, basic) to evaluate ring-opening tendencies. Silacyclohexanes are generally sensitive to hydrolysis due to the Si-S bond’s polarity .

- Solvent Compatibility : Testing in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane) to identify aggregation or reactivity changes .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) at the B3LYP/6-31G** level can model transition states for ring-opening reactions or nucleophilic attacks on the silicon center . Molecular dynamics simulations assess solvent effects and conformational flexibility. For example, quantum mechanical calculations on analogous methylthiane systems reveal steric effects from trimethylsilyl groups that hinder electrophilic substitution . Integration with cheminformatics tools (e.g., reaction path search algorithms) accelerates hypothesis generation .

Q. What experimental and computational strategies resolve contradictions in reported spectroscopic data or reaction outcomes?

Discrepancies often arise from impurities, solvent interactions, or crystallographic packing effects. To address these:

- Reproducibility Protocols : Standardize synthetic conditions (e.g., inert atmosphere, drying solvents) and validate purity via HPLC .

- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded spectra .

- Comparative Computational Analysis : Benchmark experimental spectra against multiple theoretical methods (e.g., HF vs. DFT) to identify systematic errors .

Q. How can this compound be leveraged in materials science, such as in polymer precursors or catalytic frameworks?

The Si-S bond’s lability enables applications in:

- Dynamic Covalent Chemistry : As a reversible crosslinker in self-healing polymers .

- Heterogeneous Catalysis : Immobilizing metal complexes via sulfur coordination .

- Nanoparticle Stabilization : Functionalizing silicon-based nanoparticles for controlled aggregation . Experimental validation requires coupling synthesis with TEM, XRD, and rheological studies .

Methodological Guidance

Q. Designing experiments to probe reaction mechanisms involving this compound: Best practices for kinetic vs. thermodynamic control?

- Kinetic Studies : Use low-temperature stopped-flow techniques with UV-Vis monitoring to capture intermediates .

- Thermodynamic Profiling : Vary temperature (e.g., Arrhenius plots) and solvent dielectric constants to isolate equilibrium states .

- Isotopic Labeling : Introduce deuterium or ¹³C at key positions to trace bond cleavage/formation pathways .

Q. What safety protocols are critical when handling this compound, given its potential reactivity?

- Ventilation : Use fume hoods to mitigate exposure to volatile byproducts (e.g., HCl from silyl chloride reactions) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Waste Management : Neutralize reactive residues (e.g., quenching with aqueous bicarbonate) before disposal .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.